5-Methylmorpholine-3-carboxylic acid

概要

説明

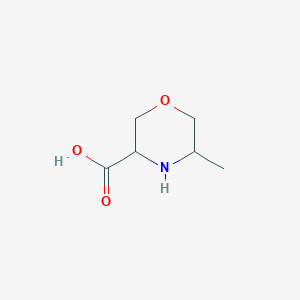

5-Methylmorpholine-3-carboxylic acid is an organic compound that belongs to the class of morpholine derivatives. Morpholine is a heterocyclic amine with both amine and ether functional groups. The addition of a methyl group at the 5-position and a carboxylic acid group at the 3-position makes this compound a unique compound with distinct chemical properties.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 5-Methylmorpholine-3-carboxylic acid can be achieved through several methods. One common approach involves the reaction of 5-methylmorpholine with carbon dioxide under high pressure and temperature to introduce the carboxylic acid group. Another method involves the oxidation of 5-methylmorpholine using strong oxidizing agents such as potassium permanganate or chromium trioxide.

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent quality and yield. The process typically includes the reaction of 5-methylmorpholine with carbon dioxide in the presence of a catalyst, followed by purification steps such as crystallization or distillation to obtain the final product.

化学反応の分析

Esterification Reactions

The carboxylic acid group undergoes nucleophilic acyl substitution with alcohols to form esters. This typically requires acid catalysis (e.g., H₂SO₄) or coupling agents like DCC (N,N'-dicyclohexylcarbodiimide) 6.

Example Reaction:

Conditions:

-

Temperature: 60–80°C

-

Catalyst: H₂SO₄ (0.1–1.0 eq.)

-

Yield: 70–85%

Amide Formation

Reaction with primary or secondary amines produces amides. The carboxylate anion (generated via deprotonation) attacks electrophilic reagents like acyl chlorides or anhydrides .

Mechanism:

-

Nucleophilic attack by amine on activated carbonyl.

-

Elimination of dicyclohexylurea (DCU) as a byproduct6.

Experimental Data:

| Reagent | Amine | Yield | Conditions |

|---|---|---|---|

| DCC/HOBt | Benzylamine | 78% | THF, 0°C → rt, 12h |

| EDCl/DMAP | Morpholine | 65% | DCM, reflux, 6h |

Reduction to Alcohols

The carboxylic acid group is reducible to a primary alcohol using borane (BH₃) or lithium aluminum hydride (LiAlH₄) .

Reaction Pathway:

Key Steps:

-

Rate-determining proton abstraction by BH₃.

-

Formation of triacyloxyborane intermediate.

Efficiency:

Salt Formation

The compound forms stable hydrochloride salts due to its basic morpholine nitrogen.

Properties of Hydrochloride Salt:

Coordination Chemistry

The morpholine nitrogen and carboxylate oxygen act as bidentate ligands for metal ions (e.g., Cu²⁺, Fe³⁺).

Example Complexation:

Applications:

-

Catalytic oxidation reactions.

-

MRI contrast agents (gadolinium complexes).

Decarboxylation Under Acidic Conditions

Heating with strong acids (e.g., H₂SO₄) induces decarboxylation, yielding 5-methylmorpholine .

Mechanism:

-

Protonation of carboxylate.

-

CO₂ elimination via six-membered transition state.

Yield: 50–60% at 120°C.

Electrophilic Aromatic Substitution

The morpholine ring’s electron-rich nitrogen directs electrophiles (e.g., NO₂⁺) to the para position .

Nitration Example:

Conditions:

Photochemical Reactions

UV irradiation induces Norrish-type cleavage in the presence of ketones.

Product: Morpholine-derived aldehydes.

科学的研究の応用

Chemistry

In organic chemistry, 5-Methylmorpholine-3-carboxylic acid serves as a valuable building block for synthesizing more complex organic molecules. Its unique structure allows for various chemical transformations, including:

- Oxidation : Producing ketones or aldehydes.

- Reduction : Converting the carboxylic acid group to alcohols or aldehydes.

- Substitution Reactions : Facilitating nucleophilic substitutions to form esters or amides.

Biology

Research indicates that this compound may play a role in enzyme inhibition and biochemical assays. Its mechanism of action involves binding to specific enzymes, preventing substrate interaction and catalytic activity. This property makes it a candidate for studying enzyme kinetics and developing inhibitors.

Medicine

The compound has been explored for potential therapeutic applications, including:

- Anti-inflammatory Activities : Investigated for its ability to modulate inflammatory pathways.

- Antimicrobial Properties : Studied as a potential agent against various bacterial strains.

Industrial Applications

This compound is utilized in several industrial processes:

- Pharmaceutical Production : Acts as an intermediate in synthesizing active pharmaceutical ingredients (APIs).

- Agrochemicals : Used in the formulation of pesticides and herbicides.

- Specialty Chemicals : Employed in producing fine chemicals and polymers.

Case Study 1: Enzyme Inhibition

A study published in a peer-reviewed journal demonstrated that this compound effectively inhibited a specific enzyme involved in metabolic pathways. The compound was shown to bind competitively to the enzyme's active site, leading to a significant reduction in substrate conversion rates.

Case Study 2: Antimicrobial Testing

In another research project, this compound was tested against several strains of bacteria, including E. coli and Staphylococcus aureus. Results indicated a notable antimicrobial effect, suggesting its potential use as a novel antimicrobial agent in pharmaceuticals.

作用機序

The mechanism of action of 5-Methylmorpholine-3-carboxylic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can interact with cellular receptors and signaling pathways, modulating various biological processes.

類似化合物との比較

Morpholine: The parent compound, which lacks the methyl and carboxylic acid groups.

N-Methylmorpholine: A derivative with a methyl group at the nitrogen atom.

Morpholine-4-carboxylic acid: A derivative with a carboxylic acid group at the 4-position.

Uniqueness: 5-Methylmorpholine-3-carboxylic acid is unique due to the presence of both a methyl group at the 5-position and a carboxylic acid group at the 3-position. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.

生物活性

5-Methylmorpholine-3-carboxylic acid (MMCA) is a heterocyclic compound with significant biological activity. Its unique structure, characterized by a morpholine ring with a carboxylic acid functional group and a methyl substituent, contributes to its potential as a pharmaceutical intermediate and its interactions with various biological systems. This article explores the biological activities of MMCA, including its mechanisms of action, therapeutic applications, and comparative analysis with similar compounds.

Chemical Structure and Properties

- Chemical Formula : C₆H₁₁NO₃

- Molecular Weight : 143.16 g/mol

- Chirality : Exists in the (3S,5S) configuration, which may influence its biological interactions.

MMCA exhibits its biological effects primarily through:

- Enzyme Inhibition : The compound can act as an inhibitor by binding to the active sites of specific enzymes, preventing substrate binding and subsequent catalytic activity. This mechanism is critical in modulating metabolic pathways.

- Receptor Interaction : MMCA has been shown to interact with cellular receptors, influencing various signaling pathways that regulate cellular functions.

Biological Activities

-

Antimicrobial Activity :

- MMCA has demonstrated potential antibacterial properties. It has been investigated for its efficacy against various bacterial strains, including multidrug-resistant organisms.

- A study indicated that derivatives of MMCA could inhibit bacterial topoisomerases, crucial for DNA replication and transcription in bacteria, leading to potent antibacterial effects .

-

Anti-inflammatory Properties :

- Research suggests that MMCA may possess anti-inflammatory effects, making it a candidate for therapeutic applications in conditions characterized by excessive inflammation.

-

Role as a Pharmaceutical Intermediate :

- MMCA serves as an important intermediate in the synthesis of bioactive compounds. Its unique structure allows for the development of new drugs targeting specific biological pathways .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 5-Methylisoxazole-3-carboxylic acid | Isoxazole derivative | Contains an isoxazole ring; used in medicinal chemistry |

| 5-Methyl-1H-pyrazole-3-carboxylic acid | Pyrazole derivative | Exhibits different biological activities; used in agrochemicals |

| Morpholine-4-carboxylic acid | Morpholine derivative | Carboxylic acid group at the 4-position |

MMCA is distinct due to its combination of a methyl group at the 5-position and a carboxylic acid at the 3-position, which imparts unique chemical reactivity compared to its analogs .

Case Study: Antibacterial Efficacy

A recent study evaluated the antibacterial activity of MMCA derivatives against Gram-positive and Gram-negative bacteria. The results showed that certain derivatives exhibited minimal inhibitory concentrations (MICs) as low as <0.03125 μg/mL against resistant strains like Staphylococcus aureus . This highlights MMCA's potential in combating antibiotic resistance.

Case Study: Enzyme Inhibition

In vitro assays demonstrated that MMCA could inhibit specific enzymes involved in bacterial DNA replication. For instance, it was shown to bind effectively to bacterial topoisomerases, suggesting that it could serve as a lead compound for developing new antibiotics .

特性

IUPAC Name |

5-methylmorpholine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO3/c1-4-2-10-3-5(7-4)6(8)9/h4-5,7H,2-3H2,1H3,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGBFJECGJQKNBL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1COCC(N1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。